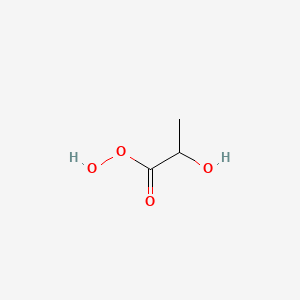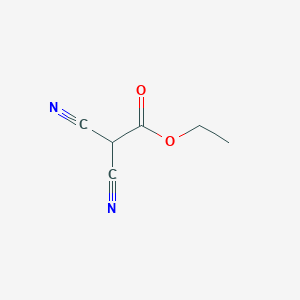
Propaneperoxoic acid, 2-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Propaneperoxoic acid, 2-hydroxy-, can be synthesized through the reaction of lactic acid with hydrogen peroxide. This reaction typically occurs under acidic conditions to facilitate the formation of the peroxycarboxylic acid . The equilibrium reaction can be represented as follows:
Lactic Acid+Hydrogen Peroxide↔Propaneperoxoic Acid, 2-hydroxy-+Water
Industrial Production Methods
Industrial production of propaneperoxoic acid, 2-hydroxy-, involves the continuous mixing of lactic acid and hydrogen peroxide in a controlled environment. The reaction is typically carried out in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or crystallization processes to obtain the desired purity .
化学反応の分析
Types of Reactions
Propaneperoxoic acid, 2-hydroxy-, primarily undergoes oxidation reactions due to the presence of the peroxy group. It can also participate in substitution reactions where the peroxy group is replaced by other functional groups .
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and other peroxy acids. These reactions typically occur under acidic conditions.
Substitution Reactions: Reagents such as halogens or nucleophiles can be used to replace the peroxy group.
Major Products Formed
The major products formed from the oxidation reactions of propaneperoxoic acid, 2-hydroxy-, include various oxidized organic compounds. Substitution reactions can yield halogenated or other substituted carboxylic acids .
科学的研究の応用
Propaneperoxoic acid, 2-hydroxy-, has several applications in scientific research:
作用機序
The mechanism of action of propaneperoxoic acid, 2-hydroxy-, involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can oxidize various biomolecules, leading to cellular damage or death. The molecular targets include nucleic acids, proteins, and lipids, which are susceptible to oxidative damage .
類似化合物との比較
Similar Compounds
Peracetic Acid: Another peroxycarboxylic acid with similar oxidizing properties.
Peroxypropionic Acid: Shares the peroxy group but differs in the carbon chain length and structure.
Uniqueness
Propaneperoxoic acid, 2-hydroxy-, is unique due to the presence of the hydroxy group, which can influence its reactivity and solubility. This makes it particularly useful in specific applications where both oxidizing and hydroxy functionalities are required .
特性
| 75033-25-9 | |
分子式 |
C3H6O4 |
分子量 |
106.08 g/mol |
IUPAC名 |
2-hydroxypropaneperoxoic acid |
InChI |
InChI=1S/C3H6O4/c1-2(4)3(5)7-6/h2,4,6H,1H3 |
InChIキー |
LLWVBKQQPPRNEX-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)
![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/no-structure.png)

![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)



![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)

